5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
Description
5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid (CAS: 171860-40-5) is an Fmoc-protected unnatural amino acid derivative widely employed in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino functionality, enabling selective deprotection under mild basic conditions . Structurally, it features a pentanoic acid backbone with a primary amino group at the δ-position and an Fmoc-protected α-amino group. This compound is critical in solid-phase peptide synthesis (SPPS) due to its compatibility with orthogonal protection strategies and its stability under acidic conditions .
Key physicochemical properties include:
Properties
IUPAC Name |
5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLOVDWQFVNFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Routes and Reaction Conditions
| Step | Description | Reagents and Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Protection of α-amino group of L-ornithine | L-Ornithine + Fmoc-Cl, base (e.g., sodium carbonate or triethylamine), aqueous/organic biphasic system, room temperature to mild heating | Formation of Fmoc-L-ornithine with protected α-amino group |
| 2 | Optional side-chain amino group protection (e.g., Boc or acetyl) | Boc anhydride or acetylation reagents under mild conditions | Side-chain protection to prevent undesired reactions during peptide synthesis |
| 3 | Purification | Crystallization or chromatography | Isolation of pure Fmoc-L-ornithine |
This approach is scalable and adaptable for industrial synthesis, often employing automated peptide synthesizers for large-scale production.
Alternative Synthetic Route with Side-Chain Protection
An advanced synthetic method reported involves the preparation of fully protected ornithine derivatives such as Fmoc-L-Orn(Ac,OBz)-OH, which includes acetylation and benzoylation of the side-chain amino group followed by hydrogenolysis to yield the final Fmoc-L-ornithine compound. This method proceeds via:
- Starting from commercially available Fmoc-L-Orn(Boc)-OH
- Protection of the carboxyl group as benzyl ester
- Removal of Boc group with trifluoroacetic acid (TFA)
- Oxidation and acetylation to introduce acetyl and benzoyloxy groups on the side chain
- Final hydrogenolysis to remove benzyl protecting group and yield the target compound
This route offers high overall yields (up to 97% in the final step) and purity, reducing the number of synthetic steps compared to earlier methods.
Reaction Scheme Summary
L-Ornithine → (Fmoc-Cl, base) → Fmoc-L-Ornithine
Fmoc-L-Orn(Boc)-OH → (benzyl protection) → Fmoc-L-Orn(Boc)-OBn
→ (TFA deprotection) → Fmoc-L-Orn-OBn·TFA
→ (oxidation + acetylation) → Fmoc-L-Orn(Ac,OBz)-OBn
→ (hydrogenolysis) → Fmoc-L-Orn(Ac,OBz)-OH (final product)
Analytical Techniques for Verification
Throughout synthesis, analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm the structure and purity of intermediates and the final product.
Chemical Reaction Analysis
Deprotection
The Fmoc group is base-labile and can be removed using piperidine in dimethylformamide (DMF), facilitating subsequent peptide bond formation.
Coupling Reactions
The protected amino acid participates in peptide bond formation via coupling reagents such as:
- Dicyclohexylcarbodiimide (DCC)
- Ethyl(dimethylaminopropyl)carbodiimide (EDC)
Often in the presence of coupling additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce side reactions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Protection Strategy | Yield | Notes |
|---|---|---|---|---|---|
| Direct Fmoc protection | L-Ornithine | Fmoc-Cl, base (Na2CO3 or TEA) | α-Amino protected only | Moderate to high | Simple, widely used |
| Multi-step protection | Fmoc-L-Orn(Boc)-OH | Benzyl bromide, TFA, benzoyl peroxide, acetylation reagents, Pd/C hydrogenolysis | α-Amino and side-chain protected | High (up to 97%) | Improved purity, fewer by-products |
| Industrial scale | L-Ornithine | Automated peptide synthesizers, optimized conditions | Similar to lab-scale | High | Scalable, reproducible |
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid involves its role as a coupling agent in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide bond is formed, the Fmoc group can be removed under mild conditions, leaving the amino group free for further reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of Fmoc-functionalized unnatural amino acids. Below is a detailed comparison with structurally and functionally related analogs:
Structural and Functional Comparison
Biological Activity
5-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid, commonly referred to as Fmoc-Amino-Pentanoic Acid, is a compound widely utilized in peptide synthesis due to its protective group functionality. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H22N2O4
- Molecular Weight : 358.41 g/mol
- CAS Number : 7020778
- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is essential for protecting amino groups during peptide synthesis.
This compound primarily acts as a protecting group in peptide synthesis. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides without compromising their integrity. This property is crucial for synthesizing peptides that require precise modifications or functionalization.
Applications in Research
- Peptide Synthesis : The compound is instrumental in synthesizing biologically active peptides that can act as hormones, neurotransmitters, or therapeutic agents.
- Drug Development : Its ability to form stable linkages with amino acids makes it a valuable tool in drug design and development, particularly in creating peptide-based drugs.
Case Studies and Research Findings
Research has demonstrated the efficacy of Fmoc-Amino-Pentanoic Acid in various biological contexts:
- Peptide Therapeutics : A study highlighted the synthesis of peptide analogs using this compound, which exhibited enhanced stability and bioactivity compared to their non-modified counterparts.
- Antimicrobial Activity : Another investigation explored modified peptides containing this compound that showed significant antimicrobial properties against various pathogens, suggesting potential applications in developing new antibiotics .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid, and how can competing side reactions be minimized?
- Methodological Answer : Synthesis typically involves sequential protection/deprotection steps. The fluorenylmethoxycarbonyl (Fmoc) group is introduced first to protect the amino group, followed by coupling reactions using carbodiimide-based reagents (e.g., DCC or EDCI) with controlled pH (4.5–6.0) to prevent racemization . Side reactions, such as unintended acylation, are minimized by using HOBt or HOAt as coupling additives . Reaction progress is monitored via TLC or HPLC .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .
- Ventilation : Ensure fume hoods for dust control (OSHA HCS 29 CFR 1910) .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .
Q. How can purity and structural integrity be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use C18 columns with UV detection (λ = 254–280 nm) .
- NMR : Confirm backbone structure via H NMR (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the Fmoc-protected amino group in coupling reactions?
- Methodological Answer :
- Steric Hindrance : Bulky Fmoc groups slow coupling; optimize with microwave-assisted synthesis (40–60°C) or ultrasonic agitation .
- Electronic Effects : Electron-withdrawing Fmoc carbonyls reduce nucleophilicity. Pre-activate carboxylates using pentafluorophenyl esters for improved efficiency .
- Case Study : Comparative yields under varying conditions (Table 1):
| Condition | Yield (%) | Side Products (%) | Reference |
|---|---|---|---|
| EDCI/HOBt, RT, 24h | 78 | 12 | |
| DIC/Oxyma Pure, 40°C, 2h | 92 | 5 |
Q. What strategies resolve contradictions in reported bioactivity data for Fmoc-protected amino acid derivatives?
- Methodological Answer :
- Source of Contradictions : Variability in assay conditions (e.g., solvent polarity, cell lines).
- Resolution Strategies :
Standardized Assays : Use identical cell lines (e.g., HEK293) and DMSO concentrations (<0.1%) .
Control Experiments : Include Fmoc-free analogs to isolate bioactivity contributions .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like proteases .
Q. How does the compound’s stability vary under acidic vs. basic conditions, and how can degradation pathways be mitigated?
- Methodological Answer :
- Acidic Conditions : Fmoc cleavage occurs rapidly in 20% piperidine/DMF (t½ ≈ 5 min) .
- Basic Conditions : Hydrolysis of ester linkages (e.g., methoxy groups) at pH >10 .
- Mitigation :
- Store at -20°C in anhydrous DMF or acetonitrile .
- Avoid prolonged exposure to light (UV degradation) .
Comparative Analysis of Structural Analogs
Table 2 highlights key analogs and their properties:
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
